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Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in

cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2]

[3] Its dysregulation is frequently implicated in cancer progression and metastasis, making it a

critical target for therapeutic intervention.[2] Accurate measurement of FAK kinase activity is

therefore essential for basic research and for the discovery and characterization of novel FAK

inhibitors.

These application notes provide detailed protocols for various robust and widely used in vitro

methods to quantify FAK kinase activity. The assays described include traditional radiometric

methods as well as more modern non-radiometric techniques such as luminescence, time-

resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence polarization.

FAK Signaling Pathway Overview
FAK acts as a crucial scaffold and signaling hub, integrating signals from integrins and growth

factor receptors to modulate downstream cellular processes. Upon activation, FAK undergoes

autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src

family kinases.[4] This interaction leads to the full activation of FAK and the subsequent

phosphorylation of various downstream substrates, including p130Cas and paxillin, which in

turn regulate cell motility and invasion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10758039?utm_src=pdf-interest
https://resources.rndsystems.com/pdfs/datasheets/4467-ks.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/fak-kinase-assay-protocol.pdf?rev=719707ecffa44965b1fe44355fbbf444&sc_lang=en
http://www.ulab360.com/files/prod/manuals/201406/06/542940001.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/fak-kinase-assay-protocol.pdf?rev=719707ecffa44965b1fe44355fbbf444&sc_lang=en
https://www.eurofinsdiscovery.com/catalog/fak-human-tk-kinase-enzymatic-radiometric-km-atp-kinaseprofiler-leadhunter-assay-fr/14-720KP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10758039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Matrix Plasma Membrane

Cytoplasm

ECM Integrin
Binding

FAK
Activation FAK

(pY397)
Autophosphorylation

Src
Recruitment

FAK-Src
Complex

p130Cas

Phosphorylation

PaxillinPhosphorylation

Downstream
Signaling

(Migration, Survival)

Click to download full resolution via product page

Figure 1: Simplified FAK Signaling Pathway.

Comparison of In Vitro FAK Kinase Assays
Several methods are available for measuring FAK kinase activity in vitro, each with its own

advantages and disadvantages. The choice of assay often depends on the specific application,

required throughput, and available instrumentation.
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Assay Type Principle Advantages Disadvantages
Typical

Throughput

Radiometric

Measures the

transfer of a

radiolabeled

phosphate ([γ-

³²P] or [γ-³³P])

from ATP to a

substrate.

High sensitivity,

direct

measurement of

phosphorylation.

Use of

radioactivity,

waste disposal,

safety concerns.

Low to medium.

Luminescence

Measures the

amount of ADP

produced (ADP-

Glo) or ATP

depleted

(Kinase-Glo)

using a

luciferase-based

reaction.

High sensitivity,

high signal-to-

background ratio,

homogeneous

format.

Indirect

measurement,

potential for ATP-

utilizing enzyme

interference.

High.

TR-FRET

Measures the

FRET between a

terbium-labeled

antibody that

recognizes a

phosphorylated

substrate and a

fluorescent

tracer.

Homogeneous,

ratiometric

measurement

reduces

interference, high

throughput.

Requires specific

reagents (labeled

antibody, tracer),

potential for

compound

interference with

FRET.

High.

Fluorescence

Polarization

Measures the

change in

polarization of a

fluorescently

labeled tracer

that binds to an

antibody specific

for the

Homogeneous,

non-radioactive,

suitable for high-

throughput

screening.

Indirect

measurement,

requires specific

labeled reagents.

High.
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phosphorylated

substrate.

Experimental Protocols
The following sections provide detailed protocols for the most common in vitro FAK kinase

assays.

Radiometric [γ-³³P]-ATP Filter Binding Assay
This traditional method directly measures the incorporation of a radiolabeled phosphate group

from [γ-³³P]-ATP into a FAK substrate.

Workflow:

1. Prepare
Kinase Reaction Mix

2. Add [γ-³³P]-ATP
to Initiate Reaction 3. Incubate at 30°C 4. Stop Reaction

(Phosphoric Acid)
5. Spot onto

Phosphocellulose Paper 6. Wash and Dry Paper 7. Scintillation Counting

Click to download full resolution via product page

Figure 2: Radiometric FAK Kinase Assay Workflow.

Materials:

Recombinant human FAK enzyme

FAK substrate (e.g., Poly(Glu:Tyr) 4:1)

Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate)

[γ-³³P]-ATP

Unlabeled ATP

Phosphoric acid

Phosphocellulose filter paper
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Scintillation counter and fluid

Protocol:

Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction

mixture containing recombinant FAK enzyme and substrate in kinase reaction buffer.

Initiate Reaction: Add a mixture of unlabeled ATP and [γ-³³P]-ATP to the reaction mixture to

initiate the kinase reaction. The final ATP concentration should be at or near the Km for FAK.

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 40 minutes), ensuring the

reaction is within the linear range.

Stop Reaction: Terminate the reaction by adding phosphoric acid to a final concentration of

0.5%.

Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper.

The phosphorylated substrate will bind to the paper, while the free [γ-³³P]-ATP will not.

Washing: Wash the filter paper multiple times with phosphoric acid to remove any unbound

[γ-³³P]-ATP.

Quantification: Dry the filter paper and measure the incorporated radioactivity using a

scintillation counter.

Data Analysis:

Calculate the specific activity of the FAK enzyme (e.g., in pmol/min/µg) by determining the

amount of ³³P incorporated into the substrate over time.

Luminescence-Based Assay (ADP-Glo™)
This homogeneous assay quantifies the amount of ADP produced during the kinase reaction,

which is directly proportional to kinase activity.

Workflow:
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1. Set up Kinase Reaction
(FAK, Substrate, ATP) 2. Incubate at RT 3. Add ADP-Glo™ Reagent

(Stops reaction, depletes ATP) 4. Incubate at RT 5. Add Kinase Detection Reagent
(Converts ADP to ATP, generates light) 6. Incubate at RT 7. Measure Luminescence

Click to download full resolution via product page

Figure 3: ADP-Glo™ FAK Kinase Assay Workflow.

Materials:

Recombinant human FAK enzyme

FAK substrate (e.g., Poly(Glu:Tyr) 4:1)

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂,

50µM DTT)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque multi-well plates

Luminometer

Protocol:

Prepare Kinase Reaction: In a white, opaque 384-well plate, add the FAK enzyme, substrate,

and test compounds (if screening for inhibitors).

Initiate Reaction: Add ATP to initiate the kinase reaction.

Incubation: Incubate the plate at room temperature for 60 minutes.

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the

kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.
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Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent

converts the ADP generated in the kinase reaction to ATP and uses the newly synthesized

ATP to produce a luminescent signal via a luciferase reaction.

Incubation: Incubate at room temperature for 30 minutes.

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to the

FAK kinase activity. For inhibitor screening, calculate the percent inhibition relative to a no-

inhibitor control.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay (LanthaScreen™)
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by FAK,

detected by a terbium-labeled anti-phosphotyrosine antibody.

Workflow:

1. Set up Kinase Reaction
(FAK, Fluorescent Substrate, ATP) 2. Incubate at RT 3. Stop Reaction and Add

Tb-labeled Antibody 4. Incubate at RT 5. Excite at 340 nm 6. Measure Emission
at 615 nm and 665 nm 7. Calculate TR-FRET Ratio

Click to download full resolution via product page

Figure 4: TR-FRET FAK Kinase Assay Workflow.

Materials:

Recombinant human FAK enzyme

Fluorescein-labeled FAK substrate (e.g., Fl-Poly-GT)

Kinase Reaction Buffer

ATP
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Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)

TR-FRET Dilution Buffer

EDTA (to stop the reaction)

Low-volume, black multi-well plates

TR-FRET-capable plate reader

Protocol:

Prepare Kinase Reaction: In a low-volume, black 384-well plate, add the FAK enzyme,

fluorescein-labeled substrate, and test compounds.

Initiate Reaction: Add ATP to start the kinase reaction.

Incubation: Incubate the plate at room temperature for 1 hour.

Stop Reaction and Add Antibody: Add a solution of EDTA and Terbium-labeled anti-

phosphotyrosine antibody in TR-FRET dilution buffer to each well. The EDTA stops the

kinase reaction.

Incubation: Incubate at room temperature for 30-60 minutes to allow for antibody binding to

the phosphorylated substrate.

Measure TR-FRET: Read the plate on a TR-FRET-capable plate reader, exciting at

approximately 340 nm and measuring the emission at both the terbium donor wavelength

(e.g., 495 nm or 615 nm) and the fluorescein acceptor wavelength (e.g., 520 nm or 665 nm).

Data Analysis:

Calculate the TR-FRET ratio (acceptor emission / donor emission). The ratio will increase with

increasing substrate phosphorylation. For inhibitor studies, determine the IC50 value from a

dose-response curve.

Fluorescence Polarization (FP) Assay
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This assay measures the change in the rate of rotation of a small fluorescently labeled peptide

(tracer) when it binds to a larger antibody that specifically recognizes the phosphorylated form

of the peptide.

Workflow:

1. Set up Kinase Reaction
(FAK, Unlabeled Substrate, ATP) 2. Incubate at RT 3. Stop Reaction and Add

FP Tracer and Antibody 4. Incubate to Equilibrium 5. Excite with
Polarized Light

6. Measure Parallel and
Perpendicular Emission

7. Calculate
Fluorescence Polarization

Click to download full resolution via product page

Figure 5: Fluorescence Polarization FAK Kinase Assay Workflow.

Materials:

Recombinant human FAK enzyme

Unlabeled FAK peptide substrate

Kinase Reaction Buffer

ATP

Fluorescently labeled phosphopeptide tracer

Anti-phosphotyrosine antibody

FP Assay Buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-

100, 5% glycerol)

Black, multi-well plates

Fluorescence polarization plate reader

Protocol:

Kinase Reaction: Perform the FAK kinase reaction in a multi-well plate using an unlabeled

peptide substrate.
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Stop Reaction: Terminate the kinase reaction, typically by adding EDTA.

Detection: Add a mixture of the fluorescently labeled phosphopeptide tracer and the anti-

phosphotyrosine antibody to each well. The phosphorylated product from the kinase reaction

will compete with the tracer for binding to the antibody.

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

Measure Fluorescence Polarization: Read the plate on a fluorescence polarization reader.

Data Analysis:

As more phosphorylated substrate is produced by FAK, it will displace the fluorescent tracer

from the antibody, causing the tracer to tumble more rapidly and resulting in a decrease in the

fluorescence polarization signal. The decrease in polarization is therefore proportional to FAK

activity.

Quantitative Data Summary
The following table summarizes key quantitative parameters for in vitro FAK kinase assays,

compiled from various sources. These values can serve as a reference for assay development

and data interpretation.
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Parameter Value Assay Type Source/Comment

Specific Activity 51 nmol/min/mg
Luminescence (ADP-

Glo)

Recombinant human

FAK.

Specific Activity 291.5 nmol/min/mg Radiometric
Recombinant human

FAK.

Specific Activity 80 pmol/min/µg
Luminescence (ADP-

Glo)

GST-tagged FAK (aa

411-686).

Staurosporine IC₅₀ ~20 nM
Luminescence (ADP-

Glo)

Varies with ATP

concentration.

FAK Concentration 2.6 ng per reaction
Luminescence (ADP-

Glo)
For inhibitor profiling.

FAK Concentration 4 µg/ml Radiometric
For standard kinase

assay.

ATP Concentration 10-25 µM
Luminescence (ADP-

Glo)

Common working

concentration.

ATP Kₘ Varies All

Dependent on assay

conditions and FAK

construct.

Substrate Poly(Glu:Tyr) 4:1
Radiometric,

Luminescence

Common artificial

substrate.

Z'-factor >0.7
Luminescence (ADP-

Glo)

Indicates a robust

assay suitable for

HTS.

Note: Specific activities and IC₅₀ values can vary significantly depending on the specific

recombinant FAK construct, substrate, ATP concentration, and overall assay conditions. It is

recommended to determine these parameters empirically for each new batch of reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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